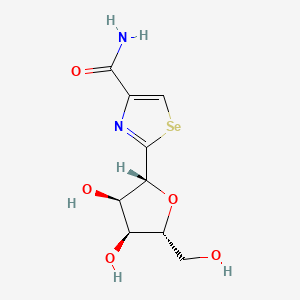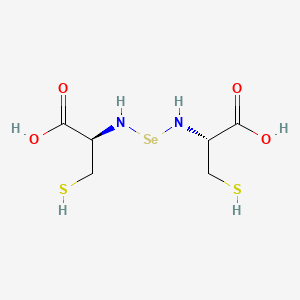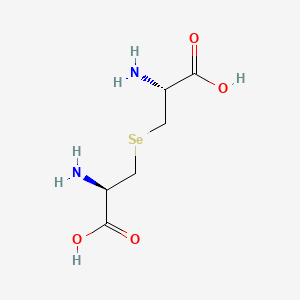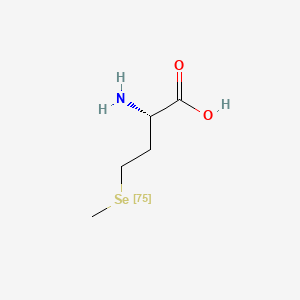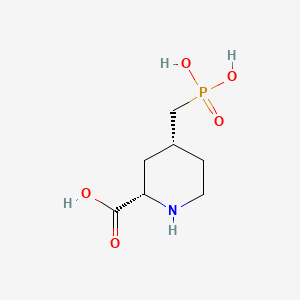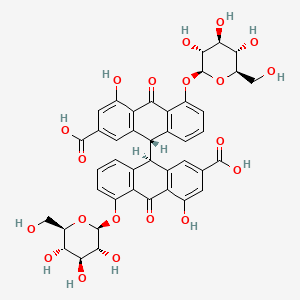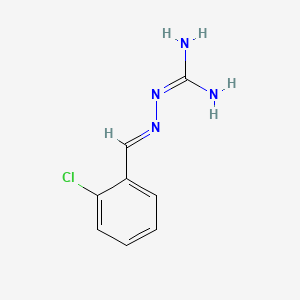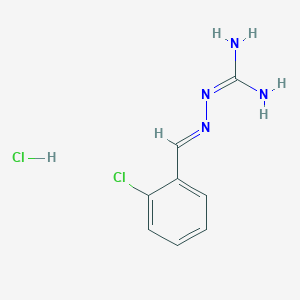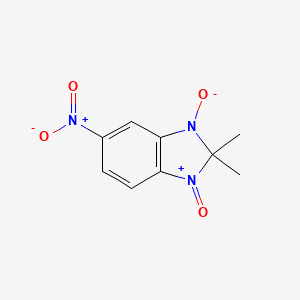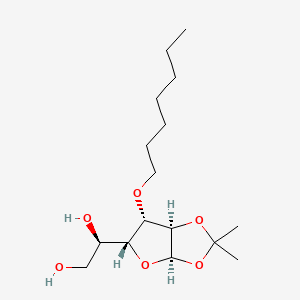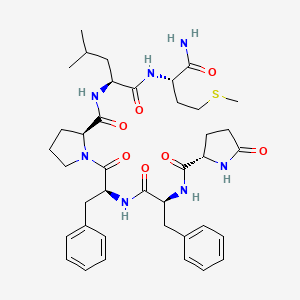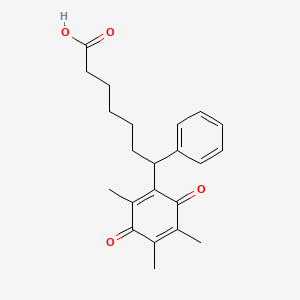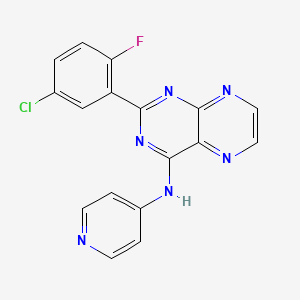
SD-208
Overview
Description
SD-208 is a potent, orally active ATP-competitive inhibitor of transforming growth factor-beta receptor 1 (TGF-βRI). It has shown significant potential in inhibiting the growth and invasiveness of various cancer cells, particularly glioma and prostate cancer cells . This compound is known for its ability to block TGF-β-induced signaling pathways, making it a promising candidate for cancer therapy .
Mechanism of Action
Mode of Action
SD-208 acts as an ATP-competitive inhibitor for PKD, effectively blocking its activity . It also inhibits the growth of TGF-β–sensitive cells mediated by recombinant TGF-β1 or TGF-β2 or of TGF-β–containing glioma cell supernatant . This results in the blockage of autocrine and paracrine TGF-β signaling in cells .
Biochemical Pathways
This compound’s action affects several biochemical pathways. It inhibits cell proliferation, an effect that could be reversed by overexpressed PKD1 or PKD3 . It also blocks prostate cancer cell survival and invasion, and arrests cells in the G2/M phase of the cell cycle . In the context of TGF-β signaling, this compound blocks the phosphorylation of Smad2 , a key player in the TGF-β signaling pathway.
Pharmacokinetics
The oral bioavailability of this compound was verified by demonstrating the inhibition of TGF-β–induced Smad phosphorylation in spleen and brain .
Result of Action
This compound’s action leads to significant molecular and cellular effects. It induces G2/M cell cycle arrest, accompanied by an increase in levels of p21 . It also significantly abrogates the growth of tumor xenografts in mice, which is accompanied by reduced proliferation and increased apoptosis .
Biochemical Analysis
Biochemical Properties
SD-208 plays a crucial role in biochemical reactions by inhibiting the activity of transforming growth factor β receptor I kinase. This inhibition is achieved through the compound’s interaction with the enzyme’s active site, preventing the phosphorylation of downstream signaling molecules such as Smad2 . Additionally, this compound has been shown to interact with other kinases, including protein kinase D, albeit with lower affinity . These interactions are primarily characterized by the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In glioma cells, this compound inhibits cell proliferation and invasiveness by blocking the transforming growth factor β signaling pathway . This inhibition leads to reduced phosphorylation of Smad2, which in turn decreases the expression of genes involved in cell migration and invasion. In prostate cancer cells, this compound induces G2/M cell cycle arrest, thereby inhibiting cell proliferation . Furthermore, this compound enhances the immunogenicity of glioma cells by increasing the activity of natural killer cells, CD8 T cells, and macrophages .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of transforming growth factor β receptor I kinase, where it acts as a competitive inhibitor . This binding prevents the phosphorylation of Smad2, a key signaling molecule in the transforming growth factor β pathway. Additionally, this compound inhibits protein kinase D by binding to its ATP-binding site, thereby blocking its kinase activity . These inhibitory actions result in the downregulation of genes involved in cell proliferation, migration, and invasion.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and migration in glioma and prostate cancer cells . Prolonged treatment may also result in the development of resistance mechanisms, necessitating combination therapies to maintain efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In murine models of glioma, low doses of this compound have been shown to inhibit tumor growth and enhance immune response without significant toxicity . Higher doses, while more effective at inhibiting tumor growth, may lead to adverse effects such as weight loss and organ toxicity . In prostate cancer models, this compound has been effective at inducing tumor regression at moderate doses, with minimal adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with transforming growth factor β receptor I kinase and protein kinase D . The compound is metabolized in the liver, where it undergoes phase I and phase II biotransformation reactions. These reactions involve the action of cytochrome P450 enzymes, which hydroxylate the compound, followed by conjugation with glucuronic acid or sulfate . The metabolites are then excreted via the kidneys.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which facilitate its uptake and accumulation in target cells. In glioma cells, this compound has been shown to accumulate in the cytoplasm and nucleus, where it exerts its inhibitory effects on transforming growth factor β receptor I kinase .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus of target cells . The compound’s activity is influenced by its localization, as it needs to be in close proximity to transforming growth factor β receptor I kinase and protein kinase D to exert its inhibitory effects. Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
SD-208 can be synthesized through a multi-step process involving the reaction of 5-chloro-2-fluoroaniline with 2,4-dichloropyrimidine under basic conditions to form an intermediate. This intermediate is then reacted with 4-aminopyridine to yield this compound . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
SD-208 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloro and fluoro substituents on the aromatic ring . It can also participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include potassium carbonate (K2CO3), dimethyl sulfoxide (DMSO), and 4-aminopyridine . The reactions are typically carried out under basic conditions and at elevated temperatures to facilitate the formation of the desired product .
Major Products Formed
The major product formed from the synthesis of this compound is the compound itself, which is characterized by its selective inhibition of TGF-βRI . Other by-products may include unreacted starting materials and side products from incomplete reactions, which are typically removed during purification .
Scientific Research Applications
Cancer Therapy: SD-208 has shown promise in inhibiting the growth and invasiveness of glioma and prostate cancer cells. .
Anti-inflammatory: This compound exhibits anti-inflammatory properties by inhibiting TGF-β-induced signaling pathways, which are involved in various inflammatory processes.
Fibrosis Treatment:
Comparison with Similar Compounds
Similar Compounds
Galunisertib: Another TGF-βRI inhibitor with similar anti-cancer properties.
LY-364947: A selective inhibitor of TGF-βRI, used in research for its anti-fibrotic and anti-cancer effects.
SB-431542: A potent inhibitor of TGF-βRI, commonly used in research to study TGF-β signaling pathways.
Uniqueness of SD-208
This compound stands out due to its high selectivity for TGF-βRI over other kinases and its oral bioavailability . It has shown significant efficacy in preclinical models of cancer and fibrosis, making it a promising candidate for further development .
Properties
IUPAC Name |
2-(5-chloro-2-fluorophenyl)-N-pyridin-4-ylpteridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFN6/c18-10-1-2-13(19)12(9-10)15-24-16-14(21-7-8-22-16)17(25-15)23-11-3-5-20-6-4-11/h1-9H,(H,20,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERLXWPRSBJFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=N2)NC4=CC=NC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438042 | |
| Record name | SD-208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627536-09-8 | |
| Record name | SD-208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SD-208 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
